Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
CAS No.:
Cat. No.: VC13675858
Molecular Formula: C20H25N5O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N5O |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | pyrazin-2-yl-[9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone |
| Standard InChI | InChI=1S/C20H25N5O/c26-19(18-15-22-9-10-23-18)25-13-5-20(6-14-25)3-11-24(12-4-20)16-17-1-7-21-8-2-17/h1-2,7-10,15H,3-6,11-14,16H2 |
| Standard InChI Key | RNZWVGRNVNUQBG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)CC4=CC=NC=C4 |
| Canonical SMILES | C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)CC4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone (molecular formula: C₂₀H₂₅N₅O, molecular weight: 351.4 g/mol) features a spirocyclic architecture comprising a 3,9-diazaspiro[5.5]undecane scaffold. The pyrazin-2-yl group is attached via a methanone linkage at position 3, while a pyridin-4-ylmethyl substituent modifies position 9 of the diazaspiro system. This arrangement introduces conformational rigidity, enhancing metabolic stability and target binding selectivity compared to planar heterocycles.
The IUPAC name, pyrazin-2-yl-[9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone, reflects its intricate connectivity. Key structural attributes include:
-
Spirocyclic core: Restricts rotational freedom, favoring interactions with hydrophobic protein pockets.
-
Pyridine and pyrazine moieties: Provide hydrogen-bonding and π-π stacking capabilities for target engagement.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅N₅O |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | pyrazin-2-yl-[9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone |
| Topological Polar Surface Area | 75.8 Ų (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Structural Elucidation
The synthesis of Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves multi-step organic reactions, though detailed protocols remain proprietary. General strategies for analogous diazaspiro compounds include:
-
Core Formation: Cyclocondensation of diamines with ketones or aldehydes to generate the spirocyclic framework.
-
Functionalization:
-
Alkylation: Introduction of the pyridin-4-ylmethyl group via nucleophilic substitution.
-
Amidation: Coupling the pyrazin-2-yl moiety using carbodiimide-mediated reactions.
-
Key challenges include controlling stereochemistry and minimizing side reactions during spirocycle formation. Advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation.
Biological Activity and Mechanistic Insights
Role in Targeted Protein Degradation
This compound is investigated for its utility in PROteolysis-TArgeting Chimeras (PROTACs), bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. The diazaspiro core serves as a linker, connecting a target-binding warhead (e.g., pyrazine) to a ligase-recruiting group (e.g., pyridine). Its rigidity improves proteasome recruitment efficiency by reducing entropic penalties during ternary complex formation.
Table 2: Comparative Bioactivity of Related Compounds
| Compound Class | Target | IC₅₀ (µM) | Application |
|---|---|---|---|
| Pyrazin-2-yl derivatives | CDK4 | 0.2 | Cancer therapy |
| Diazaspiro[5.5]undecanes | Mycobacterial enzymes | 15.0 | Antimicrobial agents |
| Pyridinylmethanones | Neurotrophic receptors | 5.0 | Neurodegenerative diseases |
Future Directions and Research Gaps
-
Pharmacokinetic Studies: Assessing bioavailability and blood-brain barrier penetration for CNS applications.
-
PROTAC Optimization: Engineering derivatives with improved ligase-binding affinity.
-
Toxicological Profiling: Systematic evaluation of acute and chronic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume